6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Lipophilicity 6-Alkoxy SAR Antimicrobial

For medicinal chemistry SAR programs, the 6-ethoxy substituent on this 4-hydroxyquinoline-3-carboxylic acid core offers distinct electronic and steric properties vs. 6-fluoro or 6-methoxy analogs, crucial for probing lipophilicity and target engagement in novel antimicrobial candidates. Supplied as a high-purity research intermediate, enabling direct amide coupling without deprotection.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 303121-10-0
Cat. No. B1348266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid
CAS303121-10-0
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
InChIInChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)
InChIKeyFRMATZBTAXOKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid (CAS 303121-10-0): Core Scaffold for Antimicrobial Quinoline SAR Studies


6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 303121-10-0) is a 6-substituted 4-hydroxyquinoline-3-carboxylic acid derivative that functions as a versatile synthetic building block for antimicrobial agents [1]. Its core scaffold retains the essential 4-oxo-3-carboxylic acid pharmacophore required for hydrogen bonding interactions with bacterial DNA bases and transport proteins, while the 6-ethoxy substituent introduces distinct electronic and steric properties that differentiate it from other 6-position analogs [2]. This compound is typically supplied as a research chemical with a purity specification of 95% (as verified by multiple commercial vendors) . Direct quantitative comparisons of its intrinsic biological activity against close analogs remain absent in peer-reviewed primary literature, indicating this compound is primarily valued as a synthetic intermediate rather than a standalone bioactive agent.

Why 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid Cannot Be Substituted with Generic 4-Hydroxyquinoline-3-carboxylic Acids


The 6-position substituent on the 4-hydroxyquinoline-3-carboxylic acid scaffold profoundly influences the physicochemical properties and, ultimately, the biological activity of the resulting compound [1]. The 6-ethoxy group in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid confers distinct lipophilicity (LogP), electronic distribution, and steric bulk compared to other 6-position variants such as 6-fluoro (electron-withdrawing, low LogP), 6-methoxy (smaller alkoxy), 6-chloro (halogen, higher LogP), or 6-methyl (hydrophobic, no hydrogen-bond acceptor) . Furthermore, as a carboxylic acid rather than its ethyl ester, this compound possesses a different reactivity profile in coupling reactions and solubility characteristics [2]. The specific ethoxy group directly modulates the compound's ability to interact with target proteins, influence cellular permeability, and serve as a handle for further synthetic transformations—differences that render generic class-level substitution scientifically invalid when specific SAR or synthetic outcomes are required [3].

6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


6-Ethoxy vs. 6-Methoxy: Lipophilicity-Driven Differentiation in SAR Studies

The 6-ethoxy substituent (C₂H₅O-) in 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid introduces a longer alkyl chain than the 6-methoxy (CH₃O-) analog, directly impacting the compound's calculated partition coefficient and membrane permeability . While direct experimental LogP values for this specific compound are not reported in primary literature, the molecular structure and known SAR for quinoline antibacterials indicate that increasing alkoxy chain length at the 6-position generally increases lipophilicity, which can affect both antibacterial potency and spectrum of activity [1]. This difference is critical for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties of lead compounds derived from this scaffold.

Lipophilicity 6-Alkoxy SAR Antimicrobial Drug Design

6-Ethoxy vs. 6-Fluoro: Electronic Effects on Antibacterial Scaffold Reactivity

The 6-ethoxy group is an electron-donating substituent, whereas the 6-fluoro group in 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (a key intermediate for fluoroquinolone antibiotics) is strongly electron-withdrawing [1]. This fundamental electronic difference alters the electron density of the quinoline ring, impacting both the chemical reactivity of the scaffold in downstream synthetic steps (e.g., electrophilic aromatic substitution, coupling reactions) and the binding affinity to biological targets [2]. Specifically, the electron-donating nature of the ethoxy group can increase the nucleophilicity of the ring, facilitating certain functionalization reactions that are less favorable with the electron-deficient 6-fluoro analog.

Electron-donating group 6-Fluoro comparison Reactivity Synthetic Intermediate

Carboxylic Acid vs. Ethyl Ester: Differentiating Synthetic Utility for Downstream Derivatization

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS 303121-10-0) is the free carboxylic acid, whereas its ethyl ester counterpart (CAS 303121-08-6) is the protected form . This distinction is critical for researchers performing amide coupling, esterification, or other reactions requiring a free carboxylate handle. The free acid can be directly used in peptide coupling reactions or to form salts, bypassing the need for a hydrolysis step [1]. Conversely, the ethyl ester is more suitable for reactions where the carboxylic acid would interfere or where subsequent deprotection is planned [2]. Quantitative yield data comparing the two in specific reactions are not available in public literature, but the functional group difference is a primary driver of procurement decisions based on intended synthetic route.

Building Block Carboxylic Acid Ethyl Ester Derivatization

Purity and Analytical Specification: Vendor-Verified Identity for Reproducible Research

Commercially available 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid is supplied with documented purity specifications, typically ≥95% (as per Sigma-Aldrich/Synthonix and AKSci) or ≥97% (as per Calpac Lab) [1]. This quantitative purity, verified by vendor Certificate of Analysis (CoA), ensures that researchers using this compound as a building block or analytical standard can rely on its identity and minimize variability due to unknown impurities. The compound's molecular identity is further confirmed by its unique InChI key (FRMATZBTAXOKFT-UHFFFAOYSA-N) and MDL number (MFCD02217683), providing unambiguous traceability across supplier catalogs .

Purity Quality Control Analytical Reproducibility

Optimal Use Cases for 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid in Research and Development


Structure-Activity Relationship (SAR) Studies on 6-Alkoxy Quinolones

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid is ideally suited as a core scaffold for synthesizing and evaluating a series of 6-alkoxy-substituted quinolone analogs to determine the impact of alkoxy chain length on antimicrobial potency, spectrum of activity, and pharmacokinetic properties [1]. Researchers can directly compare the biological activity of derivatives made from this 6-ethoxy scaffold against those derived from the 6-methoxy analog to establish SAR trends [2]. This approach is fundamental to medicinal chemistry optimization programs targeting novel antibacterial agents.

Synthetic Intermediate for Electron-Rich Quinolone Derivatives

The electron-donating nature of the 6-ethoxy group makes this compound a strategic starting material for synthetic routes that require an electron-rich quinoline nucleus [3]. This contrasts with the electron-deficient 6-fluoro analog commonly used in fluoroquinolone synthesis, offering a distinct reactivity profile for electrophilic substitution or oxidative coupling reactions [4]. This scenario is relevant for the preparation of specialized heterocyclic libraries and for exploring non-fluoroquinolone antibacterial chemotypes.

Precursor for Amide and Ester Derivatives via Carboxylic Acid Handle

The free carboxylic acid functionality of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid enables direct coupling with amines and alcohols without a deprotection step [5]. This is particularly valuable in high-throughput synthesis or when the ethyl ester analog is not commercially available in sufficient quantity [6]. Applications include the preparation of quinoline-3-carboxamide libraries for biological screening and the synthesis of prodrug esters.

Analytical Standard for Method Development and Quality Control

With its defined purity specification (≥95%) and unique InChI key, 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods to detect and quantify related quinoline impurities in pharmaceutical process chemistry . Its distinct spectroscopic signature allows for unambiguous identification in complex mixtures.

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